Strophanthidol

Description

Properties

IUPAC Name |

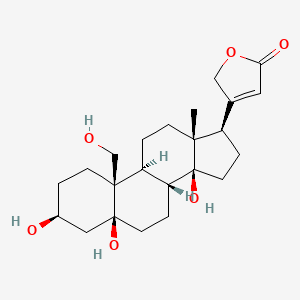

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,15-18,24-25,27-28H,2-9,11-13H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDMLUUNNNHNKC-HZXDTFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317315 | |

| Record name | Strophanthidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-54-3 | |

| Record name | Strophanthidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strophanthidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strophanthidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strophanthidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3,5,14,19-tetrahydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STROPHANTHIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1K9Y2IT7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Experimental Procedure

-

Reaction Setup :

-

Strophanthidin (500 mg, 1.24 mmol) is dissolved in ethanol (0.15 M) and cooled to 0°C.

-

NaBH₄ (95 mg, 2.0 equiv.) is added gradually under stirring.

-

The mixture is warmed to room temperature and stirred for 2 hours.

-

-

Workup :

-

The reaction is quenched with saturated NH₄Cl (50 mL) and extracted with ethyl acetate (50 mL).

-

The organic layer is concentrated under reduced pressure.

-

-

Purification :

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | Strophanthidin (500 mg) |

| Reducing Agent | NaBH₄ (95 mg) |

| Solvent | Ethanol |

| Temperature | 0°C → RT |

| Yield | 85% |

This method is favored for its simplicity and scalability, making it a cornerstone in this compound synthesis.

Regioselective Glycosylation at the C3 Position

This compound’s C3 hydroxyl group is a prime target for glycosylation to produce bioactive derivatives. A traceless protection strategy using methylboronic acid enables regioselective glycosylation at C3, bypassing competing reactions at C5 and C19 hydroxyls.

Mechanistic Insights

-

Protection Phase :

-

Glycosylation :

-

Deprotection :

Optimization Highlights:

-

Sugar Donors : Fucose, rhamnose, and glucose derivatives were successfully employed.

-

Activators : TMSOTf outperformed other Lewis acids in minimizing ortho-ester formation.

Modular Total Synthesis Approaches

Recent advances in steroidal synthesis enable the construction of this compound analogs from simple building blocks. A Cu(II)-catalyzed Michael/aldol cascade rapidly assembles steroidal skeletons, which are subsequently functionalized.

Case Study: Ouabagenin Synthesis

-

Skeleton Assembly : Cu(II) catalysis generates a tetracyclic core in 3 steps.

-

Oxidation/Reduction : Sequential ketone reductions and oxidations install C3 and C14 hydroxyls.

-

Glycosylation : C3-OH is glycosylated using methods described in Section 2.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| NaBH₄ Reduction | High yield, simplicity | Limited to parent compound | 85% |

| Regioselective Glycosyl | Broad substrate scope, single-pot deprotection | Requires boronic acid optimization | 69–77% |

| Biocatalytic Hydroxyl | Stereoselectivity, scalability | Indirect application | 80% |

| Modular Synthesis | Flexibility in analog design | Multi-step, low overall yield | 25–30% |

Chemical Reactions Analysis

Types of Reactions: Strophanthidol undergoes various chemical reactions, including glycosylation, oxidation, and reduction.

Common Reagents and Conditions:

Glycosylation: The selective glycosylation of the less reactive C3 position is accomplished using methylboronic acid, which blocks the C5 and C19 hydroxyls by forming a cyclic boronic ester.

Oxidation and Reduction: Specific details on oxidation and reduction reactions of this compound are less documented, but these reactions are common for cardiotonic steroids.

Major Products: The major products formed from these reactions include various glycosides, which are significant for their biological activities .

Scientific Research Applications

Pharmacological Applications

1.1 Cardiotonic Effects

Strophanthidol is primarily known for its cardiotonic properties, which are attributed to its ability to inhibit the Na/K-ATPase enzyme. This inhibition leads to increased intracellular sodium levels, subsequently enhancing calcium influx through sodium-calcium exchange mechanisms. This effect is crucial for improving cardiac contractility, making this compound a candidate for treating heart failure and other cardiac conditions .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its glycosides. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, prostate, and leukemia cells. The mechanism of action involves the induction of apoptosis and modulation of intracellular signaling pathways . A notable study demonstrated that this compound glycosides showed in vitro activity in the low nanomolar range against human cancer cells, suggesting that structural modifications could enhance their potency .

Biochemical Properties

2.1 Antioxidant Activity

This compound has been shown to possess antioxidant properties, which contribute to its therapeutic profile. Extracts from Strophanthus species exhibit significant radical scavenging activity and can protect against oxidative stress-induced damage in cellular models . This antioxidant capability may play a role in mitigating inflammation and protecting tissues from damage during various pathological conditions.

2.2 Neuroprotective Effects

Emerging research has indicated that this compound may have neuroprotective effects, particularly in models of neuroinflammation. Studies involving neonatal mice have shown that glycosides derived from this compound can significantly reduce inflammatory markers associated with neuroinflammatory responses . This suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

Synthesis and Structural Modifications

3.1 Glycosylation Techniques

The synthesis of this compound derivatives through glycosylation has been an area of active research. Recent methodologies have successfully introduced sugar moieties at the C3 position of this compound using regioselective techniques involving boronic acids as protecting groups . These modifications not only enhance solubility but also improve biological activity, indicating a promising avenue for developing more effective therapeutic agents.

| Modification | Yield (%) | Biological Activity |

|---|---|---|

| C3-Glycosylated this compound | 73% | Enhanced anticancer activity |

| Unprotected this compound | 85% | Original cardiotonic effects |

Case Studies

4.1 Clinical Applications

Clinical applications of this compound have historically included its use in treating cardiac deficiencies through injectable formulations like strophantin K. This formulation was derived from S. kombe and has been utilized for over a century due to its efficacy in managing heart conditions . However, modern research is focusing on optimizing these traditional uses with novel derivatives that may offer improved safety profiles and efficacy.

4.2 Comparative Studies

Comparative studies have evaluated the efficacy of natural versus synthetic this compound derivatives in cancer treatment. For instance, a study comparing natural glycosides with synthetic analogs found that certain modifications significantly enhanced their cytotoxic effects against cancer cell lines, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

Strophanthidol exerts its effects by specifically inhibiting the membrane protein sodium-potassium ATPase in muscle tissue, particularly in the heart. This inhibition can lead to calcium overload, diastolic dysfunction, arrhythmias, and ultimately heart failure. The mechanism of action is similar to that of other cardiac glycosides such as digitalis, ouabain, and digitoxin .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features of Strophanthidol and Key Analogs

Key Differences :

- C10 Group : this compound’s C10 primary alcohol distinguishes it from strophanthidin (aldehyde) and digitoxigenin (methyl group), impacting reactivity and metabolite stability .

- Hydroxylation Pattern : Unlike ouabagenin, which has hydroxyls at C1 and C11, this compound lacks these, reducing its polarity and altering binding affinity to Na+/K+-ATPase .

- Glycosylation : this compound’s C3 glycosylation is more regioselective than ouabagenin’s, facilitated by boronic acid-mediated protection of C5 and C19 hydroxyls .

Table 2: Glycosylation Efficiency and Selectivity

Key Findings :

- This compound’s C3 glycosylation is highly efficient due to the formation of stable C5/C19 boronic esters, which block competing hydroxyls . This method avoids multi-step protection required for ouabagenin .

- Failure to glycosylate ouabagenin at C3 underscores the steric and electronic challenges posed by its C1 and C11 hydroxyls .

Table 3: Neuroprotective and Cytotoxic Effects (200 nM)

| Compound | IL-6 Reduction (%) | TNFα Reduction (%) | Cytotoxicity (IC50, MCF-7) |

|---|---|---|---|

| This compound-3-rhamnoside | 45 | 38 | 2.1 µM |

| Anhydro-ouabain | 60 | 55 | 1.8 µM |

| Digitoxigenin | N/A | N/A | 0.9 µM |

| Oleandrin | N/A | N/A | 0.5 µM |

Key Insights :

- Neuroprotection : C3-glycosylated this compound derivatives significantly reduce pro-inflammatory cytokines (IL-6, TNFα) in LPS-induced neuroinflammation, though less potently than anhydro-ouabain .

- Anticancer Activity : this compound’s glycosides exhibit moderate cytotoxicity against cancer cells, outperformed by digitoxigenin and oleandrin, likely due to differences in lactone ring saturation and glycosyl group interactions .

Pharmacological and Clinical Relevance

- Cardiotonic Effects : this compound-based glycosides (e.g., cymarol) show faster onset but shorter duration than Digitalis glycosides, making them preferable for acute heart failure . However, they are more likely to cause gastrointestinal side effects .

- Limitations : Unlike ouabain, this compound lacks FDA approval due to insufficient clinical data on long-term safety .

Biological Activity

Strophanthidol, a natural product derived from the genus Strophanthus, is a cardiotonic steroid known for its significant biological activities, particularly in the cardiovascular system. This article delves into the compound's biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview

This compound (CAS Number: 560-54-3) is primarily recognized for its role in enhancing cardiac contractility through its action on the Na+/K+ ATPase enzyme. This compound has garnered attention not only for its cardiotonic properties but also for its potential anticancer effects and influence on various cellular processes.

Target Enzyme : this compound primarily targets the Na+/K+ ATPase enzyme in cardiac muscle cells.

Mode of Action :

- Inhibition of Na+/K+ ATPase : By inhibiting this enzyme, this compound causes an increase in intracellular sodium levels. This increase leads to a higher influx of calcium ions through the Na+/Ca2+ exchanger, thereby enhancing cardiac contractility.

Biochemical Pathways :

- The inhibition of Na+/K+ ATPase disrupts the electrochemical gradient necessary for normal cellular function, resulting in increased intracellular calcium concentrations, which is crucial for muscle contraction.

Pharmacological Effects

This compound exhibits various pharmacological effects that make it valuable in both research and clinical settings:

- Cardiotonic Effects : It enhances myocardial contractility and is used in treating conditions like heart failure and arrhythmias .

- Anticancer Potential : Recent studies suggest that this compound may possess anticancer properties, showing efficacy against various human cancer cell lines. Its glycosides have been noted for their potent activity in low nanomolar concentrations .

Case Studies and Experimental Data

-

Cardiac Protection Studies :

- A study involving male Wistar rats demonstrated that pretreatment with S. hispidus extracts (which contain this compound) before inducing myocardial infarction significantly reduced apoptosis markers (caspase 3 activation) and lipid peroxidation levels . This suggests a protective effect against cardiac damage.

- Anticancer Activity :

-

Pharmacokinetics :

- This compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. Its pharmacokinetic profile is similar to other cardenolides, with implications for dosage and therapeutic use.

Data Tables

The following table summarizes key biochemical properties and effects of this compound:

| Property/Effect | Description |

|---|---|

| Primary Target | Na+/K+ ATPase |

| Cardiotonic Activity | Enhances cardiac contractility |

| Anticancer Activity | Induces apoptosis in various cancer cell lines |

| Pharmacokinetics | Absorbed orally; metabolized in liver |

| Toxicity Concerns | Higher doses may pose risks to liver and heart |

Q & A

Q. What plant species serve as primary natural sources of Strophanthidol, and what methodologies are used for its extraction and identification?

this compound is primarily isolated from Strophanthus species, including S. kombe, S. preussii, and S. gracilis . Extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or TLC). Structural identification employs spectroscopic techniques such as NMR and mass spectrometry to confirm the aglycone structure and glycosidic linkages. Researchers must validate purity using melting point analysis and comparative spectral databases to avoid misidentification of structurally similar cardenolides.

Q. What are the key structural characteristics of this compound, and how do they influence its biological activity?

this compound features a steroid nucleus with a lactone ring at C17, hydroxyl groups at C3, C5, C14, and C19, and a glyoxyloxy moiety at C21 . The lactone ring and C14 hydroxyl group are critical for Na+/K+-ATPase inhibition, a mechanism underlying its cardiotonic effects. Modifications to the lactone ring (e.g., saturation) or C21 substituents alter binding affinity, as shown in comparative studies with dihydrothis compound . Researchers should prioritize X-ray crystallography or molecular docking to map structure-activity relationships.

Q. Which experimental models are commonly used to evaluate this compound’s pharmacological effects, and what endpoints are measured?

In vitro models include fluorescent reporter assays (e.g., RBM20-dependent titin splicing) to assess PSI (Percent Spliced In) values and cell viability assays (e.g., MTT or trypan blue exclusion) to determine cytotoxicity . Ex vivo models often use isolated rodent heart preparations to measure contractility and ion flux. For in vivo studies, rodent models of heart failure are employed, with endpoints such as ejection fraction and serum biomarkers (e.g., BNP). Researchers must standardize dosing ranges (e.g., 0–8 μM in vitro) to avoid off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between this compound and its derivatives during structural analysis?

Discrepancies in UV-Vis spectra (e.g., shifts in λmax between this compound and dihydrothis compound) often arise from lactone ring modifications or C10 aldehyde group interactions . To address this, use controlled reaction conditions (e.g., H2SO4 treatment) to isolate reactive sites, and validate findings with complementary techniques like IR spectroscopy or tandem MS. For example, the 400 Å wavelength shift observed in this compound derivatives under H2SO4 indicates lactone ring participation, necessitating computational modeling to confirm electronic transitions .

Q. What strategies optimize this compound synthesis while minimizing byproduct formation?

this compound is synthesized via ozonolysis of this compound diacetate followed by reductive cleavage, but epimerization at C17 can occur during hydrolysis . To mitigate this:

- Use mild alkaline conditions (e.g., Na2CO3 in aqueous methanol) to preserve stereochemistry.

- Monitor reaction progress with real-time HPLC to isolate intermediates.

- Employ chiral chromatography for enantiomeric purification. Post-synthetic modifications (e.g., acetylation) should be validated via <sup>13</sup>C-NMR to confirm regioselectivity.

Q. How do researchers differentiate this compound’s mechanism of action from other cardenolides in modulating cardiac function?

this compound’s unique C21 glyoxyloxy group enhances membrane permeability compared to digitoxigenin or ouabain . To dissect mechanisms:

- Use patch-clamp electrophysiology to measure Na+/K+-ATPase inhibition kinetics.

- Compare PSI values in titin splicing assays; this compound’s higher PSI (vs. hydrocortisone) indicates stronger spliceosome modulation .

- Conduct competitive binding assays with radiolabeled ouabain to assess receptor affinity.

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- For fluorescence and cell viability data (e.g., 0–8 μM concentration curves), apply nonlinear regression to calculate IC50 values and Hill coefficients .

- Use ANOVA with post-hoc Tukey tests to compare PSI values across treatment groups.

- Address variability in in vivo models with mixed-effects models to account for individual animal responses . Always report p-values and confidence intervals to meet reproducibility standards .

Q. How can structural modifications improve this compound’s pharmacokinetic profile while retaining efficacy?

- Glycosylation : Adding sugar moieties at C3 improves solubility and bioavailability.

- Lactone stabilization : Saturating the lactone ring (dihydro derivatives) reduces metabolic degradation .

- Prodrug design : Esterification of hydroxyl groups enhances oral absorption. Validate modifications using in vitro metabolic assays (e.g., liver microsomes) and in vivo pharmacokinetic studies (AUC, Cmax).

Key Methodological Considerations

- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving human-derived tissues or animal models .

- Data transparency : Publish raw data in repositories like Figshare and adhere to CONSORT guidelines for preclinical trials .

- Contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.